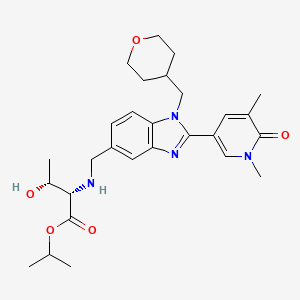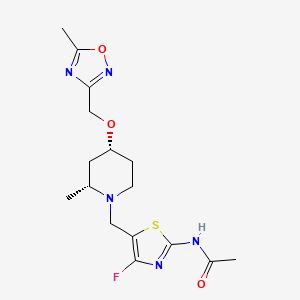
O-GlcNAcase-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-GlcNAcase-IN-4 is a compound that inhibits the enzyme O-GlcNAcase. O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a process known as O-GlcNAcylation. This post-translational modification plays a crucial role in regulating various cellular processes, including transcription, translation, and signal transduction. Dysregulation of O-GlcNAcylation has been linked to several diseases, including cancer, neurodegenerative disorders, and diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-GlcNAcase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions: O-GlcNAcase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against O-GlcNAcase .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting O-GlcNAcase and their potential therapeutic applications .
Applications De Recherche Scientifique
O-GlcNAcase-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of O-GlcNAcylation and its role in cellular processes. In biology, it helps researchers understand the regulation of protein function and the impact of O-GlcNAcylation on various biological pathways. In medicine, this compound is being investigated as a potential therapeutic agent for diseases associated with dysregulated O-GlcNAcylation, such as cancer and neurodegenerative disorders .
Mécanisme D'action
O-GlcNAcase-IN-4 exerts its effects by inhibiting the activity of O-GlcNAcase, thereby preventing the removal of O-GlcNAc from proteins. This inhibition leads to an accumulation of O-GlcNAcylated proteins, which can alter their function and stability. The molecular targets of this compound include various proteins involved in cellular signaling, transcription, and metabolism. The pathways affected by this inhibition are diverse and can have significant implications for cell function and disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to O-GlcNAcase-IN-4 include other O-GlcNAcase inhibitors such as Thiamet-G and PUGNAc. These compounds also inhibit O-GlcNAcase but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific inhibitory activity and its potential therapeutic applications. Compared to other O-GlcNAcase inhibitors, it may offer advantages in terms of efficacy, stability, and safety. Its unique chemical structure allows for targeted inhibition of O-GlcNAcase, making it a valuable tool for research and potential therapeutic development .
Propriétés
Formule moléculaire |
C16H22FN5O3S |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[4-fluoro-5-[[(2R,4R)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m1/s1 |
Clé InChI |
FRVXHWNHGWUTQO-BXKDBHETSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
SMILES canonique |
CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


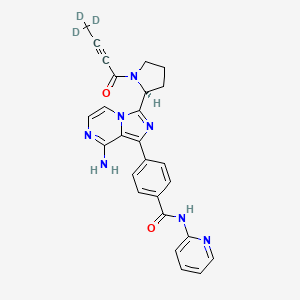
![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
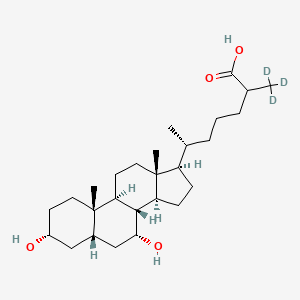
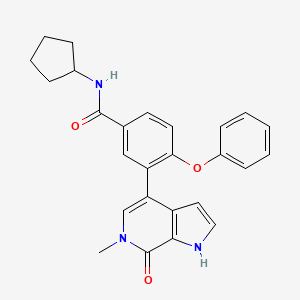





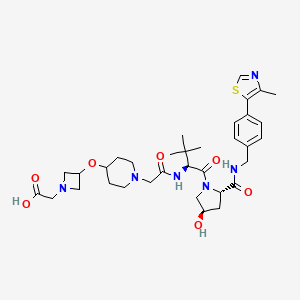
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
